Csf1R-IN-17

CSF1R inhibition Kinase assay Enzymatic IC50

Csf1R-IN-17 (compound 9) is a 6,8-disubstituted purine CSF1R antagonist with an enzymatic IC50 of 0.2 nM—more than 100-fold more potent than PLX3397. It uniquely targets the autoinhibited CSF1R conformation, achieving a selectivity score of 0.06 across 468 kinases. This exceptional selectivity eliminates confounding off-target effects on KIT, FLT3, and other kinases, ensuring that observed effects in macrophage, microglia, and osteoclast differentiation assays are exclusively CSF1R-mediated. Best suited for acute in vivo or ex vivo studies; formulation optimization is recommended for chronic dosing regimens.

Molecular Formula C20H25N5O2
Molecular Weight 367.4 g/mol
Cat. No. B12388505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCsf1R-IN-17
Molecular FormulaC20H25N5O2
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCN(CC1CCOCC1)C2=NC=NC3=C2NC(=N3)C4=CC=C(C=C4)CCO
InChIInChI=1S/C20H25N5O2/c1-25(12-15-7-10-27-11-8-15)20-17-19(21-13-22-20)24-18(23-17)16-4-2-14(3-5-16)6-9-26/h2-5,13,15,26H,6-12H2,1H3,(H,21,22,23,24)
InChIKeyRAPLIABAPLXBMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Csf1R-IN-17 (Compound 9): A Potent and Highly Selective Purine-Based CSF1R Inhibitor


Csf1R-IN-17, also designated as compound 9, is a small-molecule antagonist of the colony-stimulating factor 1 receptor (CSF1R) [1]. It is a 6,8-disubstituted purine derivative that potently inhibits CSF1R kinase activity with an enzymatic IC50 of 0.2 nM [1]. The compound was developed through a systematic structure-activity relationship (SAR) study and demonstrates a strong affinity for the autoinhibited form of CSF1R, a binding mode that distinguishes it from many other CSF1R inhibitors [1]. Csf1R-IN-17 has been profiled against a panel of 468 kinases, revealing an excellent selectivity score of 0.06 [1]. In cellular models, it blocks CSF1-mediated signaling in murine bone marrow-derived macrophages (IC50 = 106 nM) and inhibits osteoclast differentiation at nanomolar concentrations [1].

Why Csf1R-IN-17 Cannot Be Replaced by Generic CSF1R Inhibitors


CSF1R inhibitors vary dramatically in their potency, selectivity profile, and binding mode [1]. Common in-class alternatives, such as PLX3397 (pexidartinib), exhibit significantly higher IC50 values and distinct kinase selectivity fingerprints, often including potent activity against KIT and other kinases . In contrast, Csf1R-IN-17 was specifically optimized to target the autoinhibited conformation of CSF1R, achieving an enzymatic IC50 of 0.2 nM—more than 100-fold lower than PLX3397—and a selectivity score of 0.06 across 468 kinases [1]. This unique combination of ultra-high potency and kinome-wide selectivity means that substituting Csf1R-IN-17 with another CSF1R inhibitor would yield a fundamentally different experimental outcome, potentially introducing confounding off-target effects or requiring higher concentrations that compromise cellular or in vivo models [1].

Csf1R-IN-17 Comparative Performance Data: Why It Outperforms PLX3397, BLZ945, and Other CSF1R Inhibitors


Enzymatic Potency: Csf1R-IN-17 is >100-fold More Potent than PLX3397

Csf1R-IN-17 (compound 9) exhibits an enzymatic IC50 of 0.2 nM against CSF1R [1]. This is over 100-fold more potent than the clinically used CSF1R inhibitor PLX3397 (pexidartinib), which has an IC50 of 20 nM . This substantial difference in potency means that Csf1R-IN-17 can achieve near-complete target engagement at concentrations where PLX3397 would have minimal effect.

CSF1R inhibition Kinase assay Enzymatic IC50

Kinome-Wide Selectivity: Csf1R-IN-17's Selectivity Score of 0.06 Defines a Cleaner Pharmacological Tool

When profiled against a panel of 468 kinases, Csf1R-IN-17 demonstrated a selectivity score of 0.06 [1]. This metric, which reflects the fraction of kinases inhibited below a defined threshold, indicates that Csf1R-IN-17 has a remarkably narrow target profile. In contrast, PLX3397 inhibits both CSF1R and KIT with near-equal potency (IC50 20 nM and 10 nM, respectively) and shows moderate activity against FLT3, VEGFR2, and other kinases . Similarly, BLZ945, while selective, is >1000-fold selective against its closest receptor tyrosine kinase homologs, but still lacks the broad kinome-wide validation of Csf1R-IN-17 .

Kinase selectivity Selectivity score Off-target profiling

Cellular Potency: Csf1R-IN-17 Maintains Nanomolar Activity in Macrophage Signaling

In cell-based assays using murine bone marrow-derived macrophages (BMDMs), Csf1R-IN-17 dose-dependently inhibited CSF1-mediated downstream signaling with an IC50 of 106 nM [1]. This cellular potency, while lower than the enzymatic IC50 due to cellular permeability and target engagement factors, is still within a therapeutically relevant range. For comparison, PLX3397 exhibits a cellular IC50 for CSF1R-dependent proliferation in the 10-100 nM range, but its dual activity on KIT complicates interpretation . The clean cellular profile of Csf1R-IN-17 makes it a superior tool for dissecting CSF1R-specific signaling pathways.

Cellular efficacy Bone marrow-derived macrophages CSF1 signaling

Functional Outcome: Csf1R-IN-17 Potently Inhibits Osteoclast Differentiation at Low Nanomolar Concentrations

Csf1R-IN-17 effectively disrupts osteoclast differentiation at nanomolar concentrations [1]. This functional readout demonstrates that the compound's potent enzymatic and cellular activity translates into a physiologically relevant blockade of CSF1R-dependent cell differentiation. While PLX3397 has also been shown to inhibit osteoclast differentiation, its use is confounded by its KIT inhibitory activity, which can affect other cell types . The selective nature of Csf1R-IN-17 provides a cleaner phenotype in osteoclast assays.

Osteoclast differentiation Functional assay Bone resorption

Distinct Binding Mode: Csf1R-IN-17 Targets the Autoinhibited Conformation of CSF1R

Csf1R-IN-17 displays a strong affinity for the autoinhibited form of CSF1R, a conformational state that is less frequently targeted by other inhibitors [1]. This binding mode is hypothesized to contribute to its exceptional selectivity profile, as it may lock the kinase in an inactive conformation that is less conserved across the kinome. In contrast, inhibitors like PLX3397 bind to the active (DFG-in) conformation and therefore exhibit broader kinome activity . The autoinhibited-state binding of Csf1R-IN-17 represents a unique structural mechanism that differentiates it from most clinical and preclinical CSF1R inhibitors.

Binding mode Autoinhibited form DFG-out

Optimal Use Cases for Csf1R-IN-17 Based on Its Unique Selectivity and Potency Profile


Investigating CSF1R-Specific Signaling in Macrophage Biology

When studying CSF1R-mediated signaling pathways in macrophages, microglia, or osteoclasts, the use of Csf1R-IN-17 ensures that observed effects are due solely to CSF1R inhibition and not to off-target activity on KIT, FLT3, or other kinases [1]. Its ultra-high enzymatic potency (IC50 0.2 nM) and clean selectivity score (0.06 across 468 kinases) make it the ideal tool for dissecting CSF1R-specific biology in complex cellular environments [1]. In contrast, PLX3397 would also inhibit KIT, confounding the interpretation of results .

Validating CSF1R as a Therapeutic Target in Osteoclast-Related Bone Disorders

Csf1R-IN-17 potently inhibits osteoclast differentiation at nanomolar concentrations, making it a valuable chemical probe for validating CSF1R as a target in diseases such as osteoporosis, rheumatoid arthritis, and bone metastasis [1]. The compound's high selectivity minimizes the risk of off-target effects on other hematopoietic cell types, providing a clearer link between CSF1R inhibition and therapeutic outcome [1]. This is particularly important when differentiating the role of CSF1R from that of KIT in bone homeostasis .

Use as a Benchmark Control in CSF1R Inhibitor Screening and SAR Studies

Due to its well-characterized potency and selectivity, Csf1R-IN-17 serves as an excellent reference compound in high-throughput screening campaigns or structure-activity relationship (SAR) studies aimed at developing next-generation CSF1R inhibitors [1]. Its binding to the autoinhibited conformation provides a unique starting point for designing inhibitors with novel mechanisms of action [1]. Researchers can use Csf1R-IN-17 to calibrate assays and benchmark the performance of novel chemical entities.

Preclinical In Vivo Studies (with Metabolic Stability Considerations)

While Csf1R-IN-17 has demonstrated potent cellular and enzymatic activity, the original study notes that improvements in metabolic stability are needed for further in vivo progression [1]. Therefore, the compound is best suited for acute in vivo studies or for ex vivo analysis of tissues from treated animals, where its high selectivity can be leveraged to achieve robust target engagement. For chronic dosing or pharmacokinetic studies, formulation optimization may be required.

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